FAM hydrazide 6-isomer

Descripción

Propiedades

IUPAC Name |

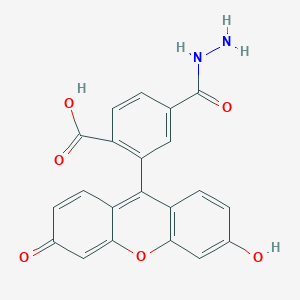

4-(hydrazinecarbonyl)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O6/c22-23-20(26)10-1-4-13(21(27)28)16(7-10)19-14-5-2-11(24)8-17(14)29-18-9-12(25)3-6-15(18)19/h1-9,24H,22H2,(H,23,26)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXMMCATQIRAQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: FAM Hydrazide 6-Isomer (CAS 2183440-65-3)

[1]

Executive Summary

FAM hydrazide 6-isomer (6-Carboxyfluorescein hydrazide) is a high-performance fluorescent probe designed for the selective targeting of carbonyl groups (aldehydes and ketones).[1] Unlike mixed-isomer preparations (5/6-FAM), this single-isomer reagent (CAS 2183440-65-3) eliminates chromatographic peak splitting, a critical requirement for high-resolution analytical techniques such as HPLC and Capillary Electrophoresis (CE).[1]

This guide details the physicochemical properties, reaction mechanisms, and validated protocols for utilizing FAM hydrazide 6-isomer in glycan profiling, protein conjugation, and cell surface interrogation.[1]

Part 1: Chemical & Physical Profile[1][2][3]

The 6-isomer is preferred in quantitative assays because it yields a single, defined retention time, simplifying data interpretation in complex mixtures like released N-glycans.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | 6-Carboxyfluorescein hydrazide | Single isomer (C6 position) |

| CAS Number | 2183440-65-3 | Specific to the 6-isomer hydrazide form |

| Molecular Formula | C₂₁H₁₄N₂O₆ (Free Base) | Often supplied as HCl salt (MW ~426.[1]8) |

| Excitation Max | 494 nm | Matches standard Fluorescein/FITC filters |

| Emission Max | 520 nm | Bright green fluorescence |

| Extinction Coeff. | ~75,000 M⁻¹cm⁻¹ | High quantum yield (Φ ~0.[1]9) |

| Solubility | DMSO, DMF, Ethanol | Soluble in aqueous buffers > pH 7.0 |

| Reactivity | Carbonyl-specific | Forms hydrazone bonds with aldehydes/ketones |

Structural Visualization

The following diagram illustrates the core structure of the 6-isomer, highlighting the hydrazide reactive group positioned at the 6-carbon of the bottom ring.[1]

Figure 1: Structural logic of FAM hydrazide 6-isomer. The specific 6-position attachment ensures chromatographic homogeneity.[1]

Part 2: Mechanism of Action

The utility of FAM hydrazide relies on hydrazone ligation . This reaction is chemoselective for aldehydes and ketones, which are naturally rare in biomolecules unless induced (e.g., via periodate oxidation of sugars).[1]

Reaction Pathway[1][4][5][6]

-

Nucleophilic Attack: The terminal amine of the hydrazide attacks the electrophilic carbon of the aldehyde.

-

Dehydration: Water is eliminated to form a hydrazone bond.

-

Stabilization (Optional but Recommended): The hydrazone bond is semi-stable. For permanent labeling, it is reduced to a hydrazine bond using sodium cyanoborohydride (

) or Pyridine Borane.[1]

Figure 2: The chemoselective ligation pathway.[1] Reduction (red arrow) is critical for long-term sample storage.[1]

Part 3: Experimental Protocols

Protocol A: Labeling of Free N-Glycans

This is the gold-standard application.[1] Glycans released from glycoproteins (via PNGase F) have a reducing end (hemiacetal) that exists in equilibrium with an open-chain aldehyde form.[1]

Reagents:

-

Labeling Solution: 5 mg FAM hydrazide 6-isomer dissolved in 1 mL DMSO/Acetic Acid (7:3 v/v).

-

Reductant: 1 M Sodium Cyanoborohydride (

) in DMSO. -

Cleanup: HILIC SPE cartridge or Sephadex G-10.[1]

Workflow:

-

Preparation: Lyophilize released glycans in a reaction vial.

-

Reaction: Add 10 µL of Labeling Solution and 10 µL of Reductant.

-

Incubation: Seal and incubate at 65°C for 2-4 hours .

-

Why? Heat shifts the equilibrium of the glycan reducing end to the reactive aldehyde form.

-

-

Cleanup (Critical):

-

Dilute reaction with 90% Acetonitrile (ACN).

-

Load onto HILIC phase (glycans bind; excess free dye flows through).

-

Wash with 95% ACN.

-

Elute labeled glycans with water or 50 mM Ammonium Formate.

-

-

Analysis: Analyze via HPLC (HILIC mode) or Capillary Electrophoresis (LIF detection).

Protocol B: Cell Surface Sialic Acid Labeling

Targeting cell surface glycoproteins involves mild periodate oxidation to generate aldehydes on sialic acids.

Workflow:

-

Oxidation: Wash cells (PBS pH 7.4) and incubate with 1 mM NaIO₄ (Sodium Periodate) for 20 min at 4°C.

-

Control: Keep periodate concentration low (1 mM) and temperature low to oxidize only sialic acids, sparing other glycan residues.[1]

-

-

Quench: Add 1 mM glycerol to quench excess periodate.

-

Labeling: Incubate cells with 100 µM FAM hydrazide 6-isomer in PBS (pH 6.5) for 60-90 min at 4°C.

-

Note: Aniline (10 mM) can be added as a catalyst to accelerate hydrazone formation at neutral pH.

-

-

Wash: Wash cells 3x with PBS containing 1% BSA to remove unbound dye.

-

Analysis: Flow cytometry (Ex 488 nm / Em 530 nm).

Part 4: Technical Validation & Troubleshooting[1]

Why 6-Isomer? (The "E-E-A-T" Factor)

In chromatography, mixed isomers (5-FAM and 6-FAM) often resolve as two distinct peaks for the same analyte.[1] This doubles the complexity of the chromatogram, making it impossible to distinguish closely eluting glycan species.

-

Recommendation: Always verify the Certificate of Analysis confirms >95% single isomer purity.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Signal | Incomplete Oxidation | Ensure glycans are fully released or periodate is fresh.[1] |

| High Background | Inadequate Cleanup | Increase HILIC wash volume; ensure dye is fully soluble before loading. |

| Precipitation | pH too low | FAM becomes insoluble/non-fluorescent < pH 5.[1] Ensure final elution buffer is > pH 7. |

| Peak Splitting | Isomer Contamination | Verify CAS 2183440-65-3; avoid "FAM Hydrazide mixed isomers".[1] |

References

-

BroadPharm. FAM hydrazide, 6-isomer Product Specifications. Retrieved from [1]

-

MedChemExpress. FAM hydrazide, 6-isomer Datasheet.[1] Retrieved from [1]

-

Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification.[2][3] Analytical and Bioanalytical Chemistry.[2][3][4][5][6] Retrieved from [1]

-

Cayman Chemical. FAM Azide 6-isomer (Related Chemistry Reference).[1][7] Retrieved from [1]

-

Thermo Fisher Scientific. Glycan Analysis by Capillary Electrophoresis. Retrieved from [1]

Sources

- 1. Sulfo-Cy3 amine (Sulfo-Cyanine3 amine) | Fluorescent Dye | 2183440-43-7 | Invivochem [invivochem.com]

- 2. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 4. eu.idtdna.com [eu.idtdna.com]

- 5. Cas Landing [thermofisher.com]

- 6. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, SE] [anaspec.com]

- 7. caymanchem.com [caymanchem.com]

Technical Guide: Spectral Characterization and Application of 6-Carboxyfluorescein Hydrazide

[1]

Executive Summary

6-Carboxyfluorescein hydrazide (6-FAM hydrazide) is a high-quantum-yield fluorophore designed for the targeted labeling of carbonyl moieties (aldehydes and ketones).[1] Unlike amine-reactive succinimidyl esters, the hydrazide functional group allows for site-specific conjugation to glycosylated biomolecules following periodate oxidation.[1] This guide provides a rigorous analysis of its spectral behaviors, pH dependency, and a validated protocol for glycoprotein labeling.

Spectral Architecture & Physical Properties[1][2]

Core Spectral Data

The fluorescence of 6-FAM hydrazide is derived from the xanthene ring system.[1] It exhibits spectral characteristics nearly identical to its parent molecule, fluorescein, but with the added utility of a hydrazide linker.

| Parameter | Value | Conditions |

| Excitation Maximum ( | 492–495 nm | pH > 8.0 (Basic Buffer) |

| Emission Maximum ( | 517–522 nm | pH > 8.0 (Basic Buffer) |

| Extinction Coefficient ( | ~75,000 – 82,000 M⁻¹cm⁻¹ | At |

| Quantum Yield ( | 0.92 | pH 9.0 (Ref: Fluorescein std) |

| Stokes Shift | ~25 nm | |

| pKa | ~6.5 | Phenolic hydroxyl group |

| Appearance | Yellow/Orange Solid | |

| Solubility | DMSO, DMF, Water (pH > 6) |

The Criticality of pH Control

Expert Insight: The most common failure mode in 6-FAM quantification is ignoring the pKa (~6.5).[1]

-

Mechanism: The fluorescence of the fluorescein moiety is dependent on the ionization state of the phenolic hydroxyl group.

-

Acidic Conditions (pH < 6.0): The molecule exists in a monoanionic or neutral lactone form, which has a significantly lower extinction coefficient and near-zero fluorescence quantum yield.[1] The solution may appear colorless or pale yellow.

-

Basic Conditions (pH > 7.5): The molecule exists in the highly fluorescent dianionic form.

-

Operational Directive: Always perform spectral measurements and final readouts in buffers with pH ≥ 8.0 (e.g., Sodium Carbonate, Tris-base, or Borate buffers).[1] Avoid phosphate-buffered saline (PBS) at pH 7.2 for quantitative intensity measurements, as small pH fluctuations can cause significant signal variability.[1]

Mechanism of Action: Hydrazide-Carbonyl Ligation[1][3][4]

The labeling chemistry relies on the nucleophilic attack of the hydrazide nitrogen on an aldehyde or ketone carbon. For glycoproteins, aldehydes are artificially generated via mild oxidation of sialic acid or galactose residues.

Reaction Pathway Diagram

Figure 1: The chemical pathway for activating and labeling glycoproteins.[1][2] Note that unlike Schiff bases formed with amines, the hydrazone bond is relatively stable without reduction, though reduction (cyanoborohydride) can be used for irreversible locking.[1]

Validated Experimental Protocol: Glycoprotein Labeling

This protocol is designed for labeling 1–5 mg of IgG or similar glycoprotein. It includes a critical desalting step often missed in standard guides, which prevents the oxidation of the fluorophore by residual periodate.

Phase 1: Oxidative Activation

-

Preparation: Dissolve the protein to 2–5 mg/mL in 0.1 M Sodium Acetate buffer, pH 5.5 .

-

Why pH 5.5? Acidic pH favors the selective oxidation of sialic acids and prevents non-specific crosslinking.

-

-

Oxidation: Add Sodium Meta-periodate (NaIO₄) to a final concentration of 10–20 mM .[1]

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Caution: Do not over-incubate; prolonged exposure can degrade the protein backbone.

-

-

Quenching/Purification (CRITICAL): Remove excess NaIO₄ immediately using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in 0.1 M Sodium Acetate, pH 5.5 .

-

Failure Risk: If NaIO₄ is not removed, it will oxidize the hydrazide group of the dye, destroying its reactivity before it labels the protein.

-

Phase 2: Hydrazide Conjugation

-

Dye Stock: Prepare a 10 mg/mL stock of 6-FAM hydrazide in anhydrous DMSO or DMF.

-

Reaction: Add the dye to the oxidized protein solution at a 50-fold molar excess .

-

Incubation: Incubate for 2–4 hours at room temperature (or overnight at 4°C) with gentle rotation. Protect from light.[3][4][5][6]

-

Optional Stabilization: If a permanent bond is required for harsh downstream processing, add Sodium Cyanoborohydride (NaCNBH₃) to 10 mM and incubate for an additional 1 hour. Note: For most fluorescence assays, the hydrazone bond is sufficiently stable without this step.

Phase 3: Purification & Validation

-

Cleanup: Remove excess dye using a size-exclusion column (Sephadex G-25) or extensive dialysis against PBS (pH 7.4) or Tris-Buffered Saline (pH 8.0) .[1]

-

Note: Ensure the final elution buffer has a pH > 7.5 to maximize fluorescence for immediate readout.

-

-

Quantification (Self-Validation): Measure Absorbance at 280 nm (

) and 494 nm (

Workflow Logic & Troubleshooting

The following diagram illustrates the decision-making process during the experimental workflow to ensure data integrity.

Figure 2: Logical workflow for labeling and validation. The diamond nodes represent critical "Go/No-Go" decision points.[1]

Beyond the Mass: The Isomeric Divergence of FAM Hydrazide

Topic: Molecular Weight of FAM Hydrazide 6-Isomer vs 5-Isomer Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the high-stakes arena of bioconjugation and assay development, the distinction between 5-FAM and 6-FAM hydrazide is often dismissed as a triviality of nomenclature.[1] After all, they share an identical molecular weight. However, treating these isomers as interchangeable is a methodological error that can compromise the reproducibility of FRET assays, alter antibody binding kinetics, and complicate HPLC purification.

This guide moves beyond the simple stoichiometry to explore the functional divergence of these isomers. We will define the exact molecular weight specifications, dissect the structural implications of the 5- vs. 6-linkage, and provide a self-validating protocol for the precision labeling of glycoproteins.

Part 1: The Molecular Weight Paradox

The most immediate source of confusion for researchers is the identical mass of the two isomers. Mass spectrometry (MS) alone cannot distinguish between them without complex fragmentation analysis.[1]

The Quantitative Identity

Both 5-carboxyfluorescein hydrazide and 6-carboxyfluorescein hydrazide share the same elemental composition.[1] The difference lies solely in the position of the hydrazide linker on the benzene ring relative to the xanthene fluorophore core.

| Parameter | 5-FAM Hydrazide | 6-FAM Hydrazide | Mixed Isomers (5/6) |

| Chemical Formula | C₂₁H₁₄N₂O₆ | C₂₁H₁₄N₂O₆ | C₂₁H₁₄N₂O₆ |

| MW (Free Base) | 390.35 Da | 390.35 Da | 390.35 Da |

| MW (HCl Salt) * | ~426.81 Da | ~426.81 Da | ~426.81 Da |

| Excitation (Ex) | 492–495 nm | 492–495 nm | 492–495 nm |

| Emission (Em) | 517–520 nm | 517–520 nm | 517–520 nm |

*Note: Many commercial preparations are supplied as hydrochloride salts or hemisalts to improve stability. Always verify the specific lot's Certificate of Analysis (CoA) for the exact salt stoichiometry before calculating concentration.

Why the Isomer Matters

While the mass is identical, the molecular geometry is not.

-

5-Isomer: The hydrazide arm extends "across" the molecule, often creating a more compact conjugate when attached to a biomolecule.

-

6-Isomer: The linker extends linearly away from the xanthene core, which can reduce steric hindrance in certain binding pockets.

In FRET (Fluorescence Resonance Energy Transfer) applications, this geometric difference alters the dipole orientation factor (

Part 2: Structural Divergence & Visualization[1]

To understand the impact of isomer selection, we must visualize the conjugation pathway. The hydrazide group targets aldehydes (created via periodate oxidation of carbohydrates) to form a hydrazone linkage.[1]

Bioconjugation Workflow Diagram

Figure 1: The divergence in conjugate geometry. While the chemistry (hydrazone formation) is identical, the spatial orientation of the fluorophore relative to the protein surface differs between the 5- and 6-isomers.[1]

Part 3: Analytical Differentiation (HPLC)

Since MS cannot distinguish the isomers, High-Performance Liquid Chromatography (HPLC) is the gold standard for validation.[1]

-

Stationary Phase: C18 (Reverse Phase) or Phenyl-Hexyl.[1]

-

Elution Profile: The isomers typically possess slightly different hydrophobicities due to the intramolecular hydrogen bonding capabilities of the carboxyl/hydrazide groups.

-

In many standard gradients (Acetonitrile/Water + 0.1% TFA), the 5-isomer often elutes slightly earlier or later than the 6-isomer depending on the specific pH and column chemistry, but they will resolve as distinct peaks or a split peak if mixed [2].[1]

-

-

Implication: If you use "Mixed Isomers" (often cheaper), your chromatogram will show a doublet.[1] This complicates purity analysis, as you cannot easily distinguish between "isomer split" and "impurity." Always use single isomers for clinical or late-stage assay development. [1]

Part 4: Self-Validating Experimental Protocol

Protocol: Site-Specific Labeling of Glycoproteins with 6-FAM Hydrazide

Target: Fc region glycans of an IgG antibody. Goal: Covalent labeling without disrupting the antigen-binding site (Fab).[1]

Reagents

-

6-FAM Hydrazide (Single Isomer, >95% Purity).[1] Dissolve to 10 mg/mL in dry DMSO.

-

Sodium Periodate (NaIO₄) .[1]

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Coupling Buffer: PBS, pH 7.2.

-

Cyanoborohydride (NaBH₃CN) (Optional, for stabilization).[1]

Step-by-Step Methodology

-

Buffer Exchange (Pre-Validation):

-

Mild Oxidation:

-

Add NaIO₄ to a final concentration of 1 mM . Incubate for 30 minutes at 4°C in the dark.

-

Control: Do not exceed 1 mM or room temperature to prevent oxidation of Methionine/Tryptophan residues.

-

Quench: Add glycerol (1% v/v) to consume excess periodate.[1]

-

-

Dye Conjugation:

-

Stabilization (Optional but Recommended):

-

Add NaBH₃CN (5 mM final) and incubate for 30 mins.

-

Why: This reduces the reversible hydrazone linkage to a stable hydrazine linkage, preventing dye loss over time in serum [3].

-

-

Purification & Validation:

References

-

Biotium. 5-(and-6)-Carboxyfluorescein (Mixed Isomers) Technical Data.[1] Retrieved from

-

Lumiprobe. FAM Hydrazide, 6-Isomer: Structure and Properties. Retrieved from [1]

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press. (Standard text for hydrazide chemistry mechanisms).

-

MedChemExpress. FAM hydrazide, 6-isomer Product Information. Retrieved from [1]

Sources

6-FAM Hydrazide Hydrazone Derivative: Structural Architecture and Bioconjugation Mechanics

[1]

Executive Summary

The 6-FAM hydrazide hydrazone derivative represents a critical bioconjugation motif used extensively in glycomics, proteomics, and antibody-drug conjugate (ADC) development.[1] It is not a single off-the-shelf reagent but the stable covalent adduct formed when 6-Carboxyfluorescein (6-FAM) hydrazide reacts with a carbonyl-containing target (aldehyde or ketone).[1]

This guide dissects the chemical structure of the 6-isomer reagent, the mechanistic formation of the hydrazone linkage, and the thermodynamic stability that makes this derivative a gold standard for pH-sensitive labeling and drug delivery systems.

Chemical Architecture

The Reagent: 6-FAM Hydrazide (6-Isomer)

Commercially available fluorescein hydrazide exists primarily as two isomers (5- and 6-).[1][2] The 6-isomer is preferred in high-precision assays due to its steric accessibility and defined elution profiles in HPLC.[1]

-

IUPAC Name: 3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-6-carbohydrazide[1][2][3]

-

Molecular Formula:

(often supplied as HCl salt: -

Molecular Weight: ~426.81 Da (Free base)[1]

-

Key Functional Groups:

-

Xanthene Core: Provides the high quantum yield fluorescence (

). -

Hydrazide Handle (

): A super-nucleophile located at the 6-position of the phthalic acid ring.[1] This group is distinct from amines due to the alpha-effect, making it highly reactive toward aldehydes at acidic pH (4.5–5.[1]5) where amines are protonated and unreactive.

-

The Derivative: The Hydrazone Linkage

When 6-FAM hydrazide condenses with an aldehyde (e.g., an oxidized glycan), it forms the hydrazone derivative .[4][5]

Structure of the Conjugate:

-

Geometry: The

double bond introduces -

Electronic Character: The linkage extends the conjugation system slightly but acts primarily as a spacer. The fluorescence properties of the FAM moiety remain largely decoupled from the target molecule, preserving signal integrity.

Mechanistic Pathways: Hydrazone Formation

The formation of the 6-FAM hydrazone derivative follows a nucleophilic addition-elimination pathway, strictly governed by pH.[1]

Reaction Mechanism[1][6]

-

Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde.

-

Hemiaminal Intermediate: A tetrahedral intermediate forms.

-

Acid Catalysis: Protonation of the hydroxyl group facilitates water elimination.

-

Dehydration: Water is expelled, forming the stable

hydrazone bond.

Critical Insight: This reaction is most efficient at pH 4.5–5.5 . At higher pH, the dehydration step is slow (rate-limiting).[1] At lower pH, the hydrazide becomes protonated (

Visualization: Reaction Pathway

Caption: Step-wise formation of the hydrazone linkage. Acid catalysis is required to drive the dehydration of the hemiaminal intermediate.

Stability & Thermodynamics (The "Dynamic" Linker)

The 6-FAM hydrazone derivative is a dynamic covalent bond .[1] Its stability is the defining feature for its use in drug development.

| Parameter | Characteristic | Implication for Research |

| Neutral pH (7.4) | Stable | The conjugate remains intact in blood plasma (systemic circulation).[1] |

| Acidic pH (< 5.0) | Hydrolytically Unstable | The bond hydrolyzes rapidly. This is exploited in ADCs to release cytotoxic payloads inside acidic lysosomes. |

| Reducibility | Reducible | Treatment with Sodium Cyanoborohydride ( |

Comparative Stability Data

-

Aliphatic Aldehydes: Form less stable hydrazones (hydrolysis

~ hours at pH 5).[1] -

Aromatic Aldehydes: Form highly stable hydrazones due to conjugation (hydrolysis

~ days/weeks).[1] -

Reversibility: In the presence of excess competing carbonyls (e.g., acetone) or hydroxylamines, the 6-FAM label can be displaced (transimination).[1]

Applications in Drug Development[1]

Glycan Profiling (Glycomics)

Since glycans lack chromophores, 6-FAM hydrazide is used to label the reducing end of free glycans.[1]

-

Mechanism: The ring-opening of the reducing sugar generates an aldehyde, which reacts with the hydrazide.

-

Benefit: Enables nanomolar detection in capillary electrophoresis (CE-LIF) and HPLC.[1]

Antibody-Drug Conjugates (ADCs)

While 6-FAM is a fluorophore, its hydrazone linkage models the release mechanism of hydrazone-linked drugs (e.g., Gemtuzumab ozogamicin).[1]

-

Workflow: Antibodies are oxidized (periodate) at carbohydrate residues (Fc region)

Reacted with hydrazide linker

Experimental Protocol: Glycoprotein Labeling

Objective: Site-specific labeling of an IgG antibody on the Fc glycan using 6-FAM hydrazide.[1]

Workflow Visualization

Caption: Standard workflow for site-specific labeling of glycoproteins via carbohydrate oxidation.

Detailed Methodology

-

Oxidation:

-

Dissolve protein (1-5 mg/mL) in 0.1 M Sodium Acetate buffer, pH 5.5 .

-

Add Sodium Meta-periodate (

) to a final concentration of 10-20 mM.[1] -

Incubate for 30 minutes at 4°C in the dark. Note: Keep cool to prevent non-specific oxidation of amino acids.

-

-

Quenching/Desalting:

-

Remove excess periodate using a desalting column (e.g., PD-10) equilibrated with acetate buffer.[1] Critical: Residual periodate will oxidize the hydrazide dye.

-

-

Labeling Reaction:

-

Dissolve 6-FAM Hydrazide in dry DMSO (10 mg/mL stock).

-

Add dye to the oxidized protein (50-fold molar excess).

-

Incubate for 4–16 hours at room temperature (or 4°C overnight).

-

-

Stabilization (Optional):

-

To make the bond permanent, add Sodium Cyanoborohydride (

) (final 50 mM) and incubate for 2 hours.

-

-

Purification:

-

Remove excess dye via dialysis or size-exclusion chromatography (Sephadex G-25).[1]

-

References

Solubility Dynamics and Bioconjugation Protocols of FAM Hydrazide 6-Isomer in DMSO and DMF

Executive Summary

FAM hydrazide, 6-isomer (6-carboxyfluorescein hydrazide) is a highly reactive, bright fluorophore extensively utilized in bioconjugation to label carbonyl-containing biomolecules, such as oxidized glycoproteins, carbohydrates, and aldehydes/ketones (1)[1]. Achieving optimal labeling efficiency requires a rigorous understanding of its solubility dynamics. This whitepaper provides an in-depth mechanistic analysis of the solubility of FAM hydrazide 6-isomer in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), alongside a self-validating experimental workflow for stock preparation and bioconjugation.

Physicochemical Profiling & Structural Causality

The solubility behavior of FAM hydrazide 6-isomer is dictated by its molecular architecture, which consists of a hydrophobic, planar xanthene core and a highly polar, reactive hydrazide functional group.

-

Aqueous Limitations: In purely aqueous buffers, the planar xanthene rings tend to undergo π-π stacking, leading to aggregation, fluorescence quenching, and poor dissolution. Furthermore, prolonged exposure to water can lead to the slow hydrolysis of the hydrazide group.

-

The Causality of DMSO and DMF Selection: DMSO and DMF are polar aprotic solvents. They are uniquely suited for this fluorophore because their high dielectric constants effectively solvate the polar hydrazide moiety via dipole-dipole interactions, while their organic nature easily disrupts the hydrophobic π-π stacking of the xanthene core. Crucially, because they are aprotic, they do not donate protons, thereby preventing the premature degradation of the reactive hydrazide group (2)[2].

-

Critical Solvent Exclusion: Under no circumstances should ketone-containing solvents (e.g., acetone) be used. The hydrazide group will spontaneously undergo a condensation reaction with the ketone carbonyls, irreversibly inactivating the dye before it ever reaches the target biomolecule.

Data Presentation: Physicochemical & Solubility Profile

To ensure reproducibility, quantitative data regarding the dye's properties and solubility limits are summarized below. The dye demonstrates excellent solubility in both DMSO and DMF, allowing for the preparation of highly concentrated stock solutions (3)[3].

| Parameter | Specification / Value |

| Chemical Name | 6-Carboxyfluorescein hydrazide (FAM hydrazide, 6-isomer) |

| CAS Number | 2183440-65-3 (Hydrochloride salt) |

| Molecular Weight | 426.81 g/mol |

| Excitation / Emission Max | 492 nm / 520 nm |

| Extinction Coefficient ( | ~75,000 M⁻¹cm⁻¹ (in pH > 8.0 buffer) |

| Solubility in DMSO | Excellent (Standard stock: 10 mM to 50 mM) |

| Solubility in DMF | Excellent (Standard stock: 10 mM to 50 mM) |

| Storage Conditions | -20°C, desiccated, protected from light |

Experimental Protocols: A Self-Validating Workflow

As an application scientist, I emphasize that protocols must not be blind recipes; they must be self-validating systems containing internal Quality Control (QC) checkpoints.

Phase 1: Preparation and QC of a 10 mM Stock Solution

-

Dissolution: Weigh exactly 4.27 mg of FAM hydrazide 6-isomer. Add 1.0 mL of anhydrous, amine-free, and carbonyl-free DMSO (or DMF).

-

Causality: Anhydrous conditions prevent moisture-induced degradation.

-

-

Homogenization: Vortex vigorously for 60 seconds until the yellow/orange powder is completely dissolved.

-

Self-Validating QC Step (Concentration Verification): Do not assume the concentration is perfectly 10 mM due to potential hygroscopic weight gain of the powder.

-

Dilute 1 µL of the stock solution into 999 µL of 0.1 M NaOH (pH > 9 ensures the fluorescein is fully deprotonated and maximally absorbent).

-

Measure the absorbance at 492 nm using a UV-Vis spectrophotometer.

-

Calculate exact molarity using the Beer-Lambert Law:

(where

-

-

Storage: Aliquot the validated stock into dark tubes, purge with argon/nitrogen gas to displace oxygen, and store at -20°C.

Phase 2: Bioconjugation to Oxidized Glycoproteins

-

Target Oxidation: Treat the target glycoprotein with 10 mM Sodium Periodate (NaIO₄) in PBS (pH 7.4) for 30 minutes in the dark.

-

Causality: NaIO₄ selectively cleaves cis-diols on carbohydrate residues, generating reactive aldehyde groups.

-

-

Desalting: Remove excess NaIO₄ using a size-exclusion spin column to prevent it from oxidizing the fluorophore.

-

Hydrazone Ligation: Add the FAM hydrazide DMSO stock to the oxidized protein at a 10- to 20-fold molar excess. Adjust the reaction buffer to pH 5.5 – 6.5 (e.g., using 0.1 M Sodium Acetate).

-

Causality: Hydrazone formation is acid-catalyzed. A mildly acidic pH protonates the aldehyde oxygen (increasing electrophilicity) without fully protonating the hydrazide amine (which would destroy its nucleophilicity).

-

-

Stabilization (Reduction): Add 50 mM Sodium Cyanoborohydride (NaCNBH₃) and incubate for 2 hours.

-

Causality: The initial hydrazone bond is reversible and prone to hydrolysis. NaCNBH₃ is a mild reducing agent that selectively reduces the imine double bond into a permanent, stable hydrazine linkage without reducing unreacted aldehydes.

-

-

Self-Validating QC Step (Degree of Labeling): Post-purification, measure the absorbance of the conjugate at 280 nm and 492 nm to calculate the Degree of Labeling (DOL), ensuring the reaction was successful.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations of the bioconjugation workflow described above.

Fig 1: Mechanistic workflow of FAM hydrazide 6-isomer bioconjugation to oxidized glycoproteins.

References

1.[3] Lumiprobe. FAM hydrazide, 6-isomer. Retrieved from 3 2.[1] MedChemExpress. FAM hydrazide, 6-isomer | FAM Derivative. Retrieved from1 3.[2] BroadPharm. FAM hydrazide, 6-isomer, 2183440-65-3. Retrieved from 2

Sources

difference between 5-FAM and 6-FAM hydrazide isomers

This guide provides a rigorous technical analysis of 5-FAM and 6-FAM hydrazide isomers, designed for researchers requiring precision in bioconjugation and fluorescence applications.[1]

Part 1: Executive Summary & Decision Matrix

In bioconjugation, the choice between 5-FAM (5-carboxyfluorescein) and 6-FAM (6-carboxyfluorescein) hydrazide isomers is often dismissed as trivial due to their identical spectral properties.[1] However, for high-precision assays—specifically Fluorescence Polarization (FP), FRET, and quantitative HPLC analysis—the isomer choice is a critical variable.[1]

The Core Distinction: While chemically similar, the geometric orientation of the tether differs between the 5- and 6-positions.[1][2] This affects the fluorophore's rotational mobility and interaction with the conjugated biomolecule, impacting anisotropy and purification profiles.

Quick Selection Guide

| Feature | Mixed Isomers [5(6)-FAM] | Single Isomer (5-FAM or 6-FAM) |

| Primary Use | Routine labeling (Flow cytometry, Immunofluorescence).[1] | FRET, Fluorescence Polarization, HPLC-based assays.[1] |

| Cost Efficiency | High (Standard grade).[1] | Lower (Premium grade).[1] |

| Batch Consistency | Variable (Ratio of 5:6 fluctuates). | High (Strictly defined structure). |

| Purification | Complex (Double peaks in HPLC). | Clean (Single peak).[1] |

| Recommendation | Use for general "yes/no" staining. | Mandatory for quantitative binding assays or structure-function studies.[1] |

Part 2: Chemical & Physical Foundation[3][4]

Structural Isomerism

Fluorescein hydrazides are synthesized by functionalizing the carboxyl group of the bottom benzene ring.

-

5-FAM Hydrazide: The hydrazide linker is para to the xanthene ring system (at the 5-position).[1]

-

6-FAM Hydrazide: The hydrazide linker is meta to the xanthene ring system (at the 6-position).[1]

This positional difference does not alter the electronic transition of the xanthene fluorophore (hence identical excitation/emission), but it drastically alters the molecular footprint and dipole orientation relative to the linker.

Visualization of Isomers

Figure 1: Structural comparison showing the linkage position relative to the xanthene core.[1] The 5-isomer linkage is more linear relative to the ring system, while the 6-isomer introduces a "kink" in the tether.[1]

Comparative Properties Table

| Property | 5-FAM Hydrazide | 6-FAM Hydrazide |

| Excitation Max | ~492 nm | ~492 nm |

| Emission Max | ~518 nm | ~518 nm |

| Extinction Coeff. | ~75,000 M⁻¹cm⁻¹ | ~75,000 M⁻¹cm⁻¹ |

| pKa (Phenolic) | ~6.4 | ~6.4 |

| HPLC Retention | Typically elutes later (more hydrophobic interaction in specific phases).[1] | Typically elutes earlier . |

| Solubility | DMSO/DMF (Stock), pH > 7.5 (Aqueous).[1] | DMSO/DMF (Stock), pH > 7.5 (Aqueous).[1] |

Part 3: Functional Analysis & Applications

The "Isomer Effect" in Chromatography

When labeling a peptide or glycan with mixed isomers , the resulting conjugate will resolve as two distinct peaks on a C18 HPLC column.

-

Problem: This complicates purity analysis. Is the second peak a contaminant, a degradation product, or just the other isomer?

-

Solution: Using a single isomer (e.g., 6-FAM hydrazide) collapses this doublet into a single, sharp peak, simplifying QC and mass spectrometry interpretation [1].[1]

Fluorescence Polarization (FP) & FRET

In FP assays, the "tumbling" rate of the molecule determines the signal.

-

5-FAM: The linker axis is more aligned with the fluorophore's dipole.[1]

-

6-FAM: The off-axis linker can induce a different rotational volume.[1]

-

Criticality: If you switch from 5-FAM to 6-FAM in the middle of a drug discovery campaign, your anisotropy values (mP) may shift solely due to geometry, not binding affinity.[1] Consistency is paramount.

Reactivity: The Hydrazide Mechanism

Both isomers utilize the hydrazide group to react with aldehydes or ketones . This reaction is highly specific and works best between pH 5.5 and 7.5. It is widely used for labeling:

-

Glycoproteins: Via periodate oxidation of sialic acids/galactose.

-

Antibodies: Labeling the Fc region glycans (keeping the antigen-binding site free).[1]

-

N-Terminal Serine/Threonine: Via oxidative cleavage.[1]

Part 4: Experimental Protocol

Protocol: Site-Specific Labeling of Glycoproteins (Fc Region)

Objective: Label an IgG antibody with 6-FAM Hydrazide via carbohydrate oxidation.[1]

Workflow Diagram

Figure 2: Step-by-step bioconjugation workflow for hydrazide labeling.

Step-by-Step Methodology

Reagents:

-

Protein: IgG Antibody (1–5 mg/mL in PBS).[1]

-

Fluorophore: 6-FAM Hydrazide (dissolved in dry DMSO at 10 mg/mL).[1]

-

Buffers: Sodium Acetate (0.1M, pH 5.5) and PBS (pH 7.4).

Procedure:

-

Buffer Exchange:

-

Oxidation (Create the Target):

-

Prepare a fresh 20 mM NaIO₄ solution in acetate buffer.

-

Add NaIO₄ to the protein solution to a final concentration of 1–10 mM (optimize for specific protein).

-

Incubate 30 minutes on ice in the dark.

-

Note: Keep cold to prevent over-oxidation of amino acids (Met, Trp).

-

-

Quench & Clean:

-

Stop reaction by adding glycerol (final 15 mM) or immediately desalt using a Zeba™ spin column or dialysis against acetate buffer.[1]

-

Critical: Residual periodate will oxidize the hydrazide dye, ruining the labeling [2].

-

-

Conjugation:

-

Add 6-FAM Hydrazide stock to the oxidized protein (10–50 molar excess).[1]

-

Incubate 2–4 hours at Room Temperature (or overnight at 4°C) with rotation.

-

-

Reduction (Optional but Recommended):

-

The resulting hydrazone bond is reversible. To create a stable hydrazine linkage, add Sodium Cyanoborohydride (NaCNBH₃) to 10 mM.

-

Incubate 30 mins.

-

-

Purification:

-

Remove excess dye using a Size Exclusion Column (PD-10 or Sephadex G-25) equilibrated in PBS.[1]

-

The conjugate is now ready for analysis.

-

Part 5: References

Sources

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. (5 and 6)-FAM, Mixed Isomers (5 and 6-CarboxyFluorescein-Aminohexyl Amidite) | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. help.lumiprobe.com [help.lumiprobe.com]

Technical Guide: Stability & Handling of 6-Carboxyfluorescein Hydrazide in Aqueous Solution

[1]

Executive Summary

6-Carboxyfluorescein Hydrazide (6-CFH) is a critical bioconjugation reagent used primarily for labeling aldehyde- or ketone-functionalized biomolecules (e.g., oxidized glycoproteins, carbohydrates).[1] While chemically robust in its solid state, its stability in aqueous solution is governed by a complex interplay of hydrolytic susceptibility , pH-dependent prototropic equilibrium , and photophysical degradation .

Key Directive: Aqueous solutions of 6-CFH are thermodynamically unstable over time.[1] Immediate preparation before use is mandatory. This guide defines the mechanistic reasons for this instability and provides a self-validating protocol to ensure experimental reproducibility.

Part 1: Chemical Basis of Stability

To master the handling of 6-CFH, one must understand the three competing instability mechanisms active in an aqueous environment.[1]

The Prototropic Equilibrium (pH Sensitivity)

Unlike sulfonated dyes (e.g., Alexa Fluor®), fluorescein derivatives exist in a pH-dependent equilibrium between a non-fluorescent spirolactone (closed) form and a highly fluorescent open-ring quinoid form.[1]

-

Acidic Conditions (pH < 5.0): The molecule favors the colorless, non-fluorescent spirolactone form.[1] While the hydrazide moiety is stable here, the dye is insoluble and invisible.

-

Physiological Conditions (pH 7.0 - 7.4): The phenolic group deprotonates (pKa ~6.4), shifting equilibrium to the fluorescent dianion.[1]

-

Relevance to Stability: Solubility is directly tied to this equilibrium.[1] At neutral pH, the molecule is soluble; at acidic pH, it precipitates.

Hydrazide Hydrolysis vs. Reactivity

The hydrazide group (

-

Mechanism: It targets carbonyls (aldehydes/ketones) to form hydrazones .[1]

-

Instability: In aqueous solution, the hydrazide can slowly hydrolyze back to the carboxylic acid (

) and hydrazine, rendering the probe "dead" (non-reactive), even if it remains fluorescent.[1] This "silent" degradation is the most dangerous failure mode because the solution still looks green.[1]

Photophysical Degradation (Photobleaching)

Fluorescein derivatives have a low threshold for photo-oxidation.[1] Exposure to ambient light generates reactive oxygen species (ROS) that irreversibly destroy the fluorophore's chromophore system.[1]

Data Summary: Stability Factors

| Parameter | Condition | Stability Impact | Recommendation |

| pH | < 6.0 | Precipitates; Low Fluorescence | Avoid for storage; use only during coupling.[1] |

| pH | > 8.0 | High Fluorescence; Hydrazide Hydrolysis Risk | Ideal for detection; poor for long-term reagent storage.[1] |

| Light | Ambient | Rapid Photobleaching | Strict Dark handling required.[1] |

| Solvent | Water | Hydrolysis (t1/2 ~24-48h) | Do not store. Prepare fresh.[1] |

| Solvent | DMSO (Anhydrous) | Stable (Months at -20°C) | Use as primary stock solvent.[1] |

Part 2: Experimental Protocols

Protocol A: Preparation of Self-Validating Stock Solution

Objective: Create a reactive stock solution that minimizes hydrolysis and allows for quality control.

Materials:

-

Anhydrous DMSO (Dimethyl sulfoxide) - Critical: Water content <0.1%[1]

-

Argon or Nitrogen gas

-

Amber microcentrifuge tubes

Step-by-Step Methodology:

-

Gravimetric Analysis: Weigh approximately 1-5 mg of 6-CFH solid.[1]

-

Note: Do not trust the label weight on the vial.[1] Hygroscopic solids absorb water, altering effective mass.

-

-

Primary Solubilization: Dissolve the solid in Anhydrous DMSO to a concentration of 10 - 20 mM .

-

Why DMSO? It prevents hydrolysis and inhibits the formation of aggregates common in aqueous buffers.

-

-

Inert Gas Purge: Gently blow Argon/Nitrogen over the headspace of the tube for 10 seconds to displace oxygen.

-

Aliquoting: Immediately aliquot into single-use volumes (e.g., 10-50 µL) in amber tubes.

-

Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C with desiccant .

Protocol B: Aqueous Working Solution & QC Check

Objective: Prepare the labeling solution and verify its integrity before committing valuable samples.

-

Thawing: Thaw one DMSO aliquot in the dark at room temperature.

-

Dilution: Dilute the DMSO stock into your reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 for labeling) just moments before use.

-

Target Concentration: Typically 0.1 - 1.0 mM.[1]

-

-

The "Self-Validating" QC Step (UV-Vis):

-

Take a 2 µL sample of the working solution and dilute into pH 9.0 buffer (e.g., Carbonate buffer).

-

Calculation: Using the extinction coefficient (

), calculate the actual concentration.[1] -

Pass Criteria: If calculated concentration is <80% of expected, the reagent has degraded or precipitated. Discard.

-

Part 3: Visualization of Mechanisms & Workflow

The following diagram illustrates the chemical equilibrium and the critical decision points in the handling workflow.

Figure 1: Chemical equilibrium of 6-Carboxyfluorescein Hydrazide and the critical QC workflow to prevent experimental failure due to hydrolysis or precipitation.

Part 4: Troubleshooting & Best Practices

Low Fluorescence Signal[1]

-

Cause: pH is too low.[1]

-

Solution: Fluorescein fluorescence is quenched below pH 6.[1]0. Ensure your detection buffer is pH > 7.[1]5. Do not confuse labeling pH (often acidic) with detection pH (must be basic).[1]

Precipitation Upon Dilution[1]

-

Cause: "Salting out" or hydrophobicity of the lactone form.

-

Solution:

-

Ensure the DMSO stock concentration is high (20 mM) so the final DMSO % in aqueous buffer is low (<5%).[1]

-

Add the DMSO stock slowly to the vortexing buffer.

-

If using acidic buffer for conjugation, ensure pH is not < 4.5.

-

High Background / Non-Specific Binding

-

Cause: Free (unreacted) dye sticking to hydrophobic pockets.[1]

-

Solution:

References

FAM Hydrazide 6-Isomer in Glycobiology: High-Resolution Labeling & Analysis

This in-depth technical guide details the application of FAM hydrazide 6-isomer in glycobiology, focusing on its mechanism, critical role in high-resolution chromatography, and experimental protocols.

Executive Summary

FAM hydrazide 6-isomer (6-Carboxyfluorescein hydrazide) is a high-performance fluorescent labeling reagent used to tag carbonyl-containing biomolecules, specifically glycans and glycoproteins. Unlike amine-reactive dyes (e.g., 2-AB, 2-AA) that require reductive amination, FAM hydrazide reacts selectively with aldehydes and ketones to form hydrazone bonds .

In glycobiology, its primary utility lies in the selective labeling of sialic acids (via periodate oxidation) and reducing end labeling of free glycans. The designation "6-isomer" is chemically critical: commercial fluorescein is often a mixture of 5- and 6-isomers. Using the pure 6-isomer eliminates chromatographic peak splitting, ensuring that each glycan species appears as a single, sharp peak during HPLC or Capillary Electrophoresis (CE) analysis.

Part 1: Chemical Basis & Mechanism

The Reagent: Why 6-Isomer?

Fluorescein derivatives exist as two structural isomers (5- and 6-) depending on the position of the carboxyl/linker group on the bottom benzene ring.

-

Mixed Isomers: Using a mixture leads to "doublet" peaks in chromatography (e.g., HPLC, CE). A single glycan species will elute at two slightly different times, complicating data interpretation and quantification.

-

6-Isomer Purity: The 6-isomer is purified to >95% single-isomer content. This ensures 1:1 stoichiometry between the glycan and the chromatographic peak, essential for quantitative glycomics.

Reaction Mechanism: Hydrazone Formation

FAM hydrazide targets aldehydes (R-CHO) or ketones (R-CO-R'). In glycobiology, these targets are generated via two main pathways:

-

Periodate Oxidation (Sialic Acid Specific): Mild treatment with sodium periodate (NaIO₄) specifically oxidizes the vicinal diols on the glycerol side chain of sialic acids (C7-C9) to aldehydes, leaving the underlying glycan structure intact.

-

Ring Opening (Reducing End): Free glycans exist in equilibrium between a cyclic hemiacetal and an open-chain aldehyde. Hydrazides can trap the open-chain form.

Chemical Equation:

Note: Unlike reductive amination (used with 2-AB), this reaction forms a hydrazone .[1] It typically does not require toxic reducing agents like sodium cyanoborohydride, although the bond is reversible under highly acidic conditions.

Part 2: Experimental Workflow

Visualization of the Workflow

The following diagram illustrates the specific pathway for labeling sialylated glycans on glycoproteins.

Caption: Workflow for specific labeling of sialic acids using FAM hydrazide 6-isomer via periodate oxidation.

Detailed Protocol: Sialic Acid Labeling

This protocol is optimized for labeling glycoproteins (e.g., antibodies, erythropoietin) in solution.

Reagents:

-

Label: FAM hydrazide 6-isomer (dissolved in DMSO at 10 mg/mL).

-

Oxidant: Sodium Periodate (NaIO₄), 10 mM stock (freshly prepared).

-

Buffer: 0.1 M Sodium Acetate, pH 5.5.

-

Quencher: Glycerol or Sodium Sulfite (100 mM).

Step-by-Step Methodology:

-

Buffer Exchange:

-

Exchange the protein sample (1–2 mg/mL) into 0.1 M Sodium Acetate, pH 5.5 . Avoid amine-containing buffers (Tris) as they can interfere if pH drifts, though hydrazides are less sensitive to amines than NHS-esters.

-

-

Mild Oxidation (Sialic Acid Specific):

-

Add NaIO₄ to a final concentration of 1 mM .

-

Incubate: 30 minutes at 4°C in the dark.

-

Technical Insight: Low temperature and low concentration (1 mM) restrict oxidation to the exocyclic glycerol side chain of sialic acid, preserving the pyranose ring and protein backbone.

-

-

Quenching:

-

Add Glycerol to a final concentration of 15 mM . Incubate for 5 minutes at room temperature.

-

Why? Removes unreacted periodate to prevent oxidation of the fluorescent dye.

-

-

Labeling Reaction:

-

Add FAM hydrazide 6-isomer (from DMSO stock) to a final concentration of 5 mM (approx. 50-fold molar excess over sialic acids).

-

Incubate: 2 hours at Room Temperature in the dark.

-

Conditions: pH 5.5–6.0 is optimal for hydrazone formation.

-

-

Cleanup (Critical):

-

Remove excess unreacted dye using a Sephadex G-25 spin column or HILIC Solid Phase Extraction (SPE) .

-

Validation: The labeled glycoprotein should appear yellow/orange.

-

Part 3: Analytical Applications & Data

Comparative Analysis of Labels

FAM hydrazide offers distinct advantages over traditional reductive amination dyes (2-AB, 2-AA).

| Feature | FAM Hydrazide 6-Isomer | 2-AB (2-Aminobenzamide) | Procainamide |

| Reactive Group | Hydrazide (-NH-NH₂) | Primary Amine (-NH₂) | Primary Amine (-NH₂) |

| Target | Aldehydes (Sialic Acid/Reducing End) | Reducing End Only | Reducing End Only |

| Mechanism | Hydrazone Formation | Reductive Amination | Reductive Amination |

| Reduction Step | Not Required (Simpler) | Required (NaCNBH₃ - Toxic) | Required (NaCNBH₃) |

| Sensitivity (FLD) | High (High Quantum Yield) | Moderate | High |

| MS Compatibility | Good | Poor (Low Ionization) | Excellent |

| Isomer Purity | Critical (Must use 6-isomer) | N/A (Achiral) | N/A |

HILIC-FLD Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard for separating FAM-labeled glycans.

-

Stationary Phase: Amide-bonded silica (e.g., Waters BEH Amide, Tosoh Amide-80).

-

Mobile Phase: Acetonitrile / 50 mM Ammonium Formate (pH 4.4).

-

Detection:

-

Excitation: 495 nm (Blue)

-

Emission: 520 nm (Green)

-

-

Result: Sialylated glycans elute later due to increased polarity. The 6-isomer ensures that a structure like A2G2S2 (biantennary, disialylated) appears as a single sharp peak .

Part 4: Troubleshooting & Optimization

Common Issues

-

Double Peaks:

-

Cause: Use of "mixed isomer" FAM hydrazide.

-

Solution: Verify Certificate of Analysis confirms >95% 6-isomer .

-

-

Low Labeling Efficiency:

-

Cause: pH too high (> 7.0) or insufficient oxidation.

-

Solution: Maintain reaction pH at 5.5–6.0. Ensure NaIO₄ is fresh (it degrades in light/moisture).

-

-

Precipitation:

-

Cause: FAM hydrazide has limited solubility in pure water.

-

Solution: Dissolve stock in DMSO or DMF before adding to the aqueous reaction mix.

-

Stability of the Hydrazone Bond

While hydrazone bonds are stable at neutral pH, they are acid-labile .

-

Storage: Store labeled samples at pH > 6.0 at -20°C.

-

Analysis: Standard HILIC mobile phases (pH 4.4) are safe for the short duration of an HPLC run, but samples should not be left in acidic buffers for days.

References

-

Agilent Technologies. Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. [Link]

-

National Institutes of Health (PMC). Glycan Labeling Strategies and Their Use in Identification and Quantification. [Link]

Sources

pH Dependence of 6-FAM Hydrazide Fluorescence Quantum Yield: Technical Guide

Executive Summary

6-Carboxyfluorescein (6-FAM) hydrazide is a high-performance fluorescent labeling reagent targeting aldehyde and ketone groups. Its fluorescence quantum yield (

At physiological to basic pH (pH > 8.0), 6-FAM hydrazide exists predominantly in the highly fluorescent dianion form, achieving a quantum yield of approximately 0.90–0.92 . As the pH drops below its pKa (~6.5), the phenolic hydroxyl group protonates, shifting the equilibrium toward the monoanion and non-fluorescent lactone forms, resulting in drastic fluorescence quenching.

This guide provides the physicochemical grounding and a validated protocol for characterizing the pH-dependent quantum yield of 6-FAM hydrazide, ensuring accurate quantification in bioconjugation assays.

Part 1: Physicochemical Mechanism

Structural Basis of pH Sensitivity

The fluorescence of 6-FAM hydrazide is governed by the protolytic equilibrium of the fluorescein core. The hydrazide moiety is attached to the 6-position of the benzene ring (isobenzofuran), serving as a bio-orthogonal linker. This placement electronically decouples the linker from the xanthene fluorophore, meaning the pH sensitivity mimics that of the parent 6-FAM molecule.

The pH dependence is driven by three distinct structural forms:

-

Cationic/Neutral Forms (pH < 4): The molecule adopts a colorless, non-fluorescent spirolactone structure.

-

Monoanion (pH 4.5 – 6.0): Weakly fluorescent.

-

Dianion (pH > 7.5): The phenolic hydroxyl is deprotonated, and the spirolactone ring opens to form a highly conjugated quinoid structure. This is the maximally fluorescent species.

Key Parameters

| Parameter | Value / Range | Notes |

| pKa (Phenolic) | ~6.4 – 6.5 | Inflection point of the fluorescence vs. pH curve. |

| Max Quantum Yield ( | 0.90 – 0.92 | Measured in 0.1 M NaOH or Borate Buffer pH 9.0. |

| Excitation Max ( | 492 – 495 nm | Bathochromic shift observed upon deprotonation. |

| Emission Max ( | 517 – 520 nm | Intensity is pH-dependent; peak position is relatively stable. |

| Extinction Coefficient ( | ~75,000 – 83,000 M⁻¹cm⁻¹ | At pH 9.0. |

Mechanistic Diagram

The following diagram illustrates the equilibrium shift responsible for fluorescence activation.

Figure 1: Protolytic equilibrium of 6-FAM core. Fluorescence is maximal when the phenolic group is deprotonated (Dianion).

Part 2: Validated Experimental Protocol

Objective: Determine the relative fluorescence quantum yield (

Reagents & Equipment

-

Reference Standard: Fluorescein (free acid), purity >99%.

-

Sample: 6-FAM Hydrazide.

-

Buffers:

-

Instrumentation: UV-Vis Spectrophotometer (double beam preferred), Spectrofluorometer.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Dissolve 6-FAM hydrazide in anhydrous DMSO to create a 10 mM stock .

-

Critical: Hydrazides are susceptible to hydrolysis. Prepare fresh or store aliquots at -20°C under desiccant.

Step 2: Optical Density (OD) Adjustment

-

Prepare dilute working solutions of the sample in each pH buffer and the reference standard in 0.1 M NaOH.

-

Self-Validating Check: Adjust concentrations such that the Absorbance (OD) at the excitation wavelength (490 nm) is below 0.10 (ideally 0.02 – 0.05).

-

Why? This prevents Inner Filter Effects (IFE) , where high concentration distorts the fluorescence signal.

-

Step 3: Spectral Acquisition

-

Absorbance: Measure the exact absorbance (

) of each solution at 490 nm. Subtract the buffer blank. -

Fluorescence: Excite at 490 nm and record the integrated emission spectrum (500–650 nm).

-

Calculate the Integrated Fluorescence Intensity (

).[3]

Step 4: Calculation

Calculate the quantum yield (

-

Grad: Slope of the plot of Integrated Fluorescence Intensity (

) vs. Absorbance ( - : Refractive index of the solvent (assumed 1.33 for dilute aqueous buffers).

Workflow Diagram

Figure 2: Workflow for relative quantum yield determination minimizing inner filter effects.

Part 3: Applications & Strategic Considerations

Bioconjugation Implications

The hydrazide moiety reacts with aldehydes (e.g., oxidized glycoproteins, RNA 3'-termini) to form a hydrazone linkage.

-

pH of Reaction vs. Detection: The conjugation reaction is typically performed at slightly acidic pH (5.5 – 6.5) to catalyze hydrazone formation. However, at this pH, the fluorescence is quenched (approx. 10-30% of max).

-

Critical Action: Post-conjugation, the buffer must be exchanged or adjusted to pH > 8.0 for maximum sensitivity during readout.

Stability Warning

While the 6-FAM hydrazide reagent is stable, the resulting hydrazone linkage is reversible under acidic conditions.

-

Storage: Store conjugates at neutral to basic pH (7.4 – 8.5) to prevent hydrolysis of the label.

-

Reduction: For permanent labeling, reduce the hydrazone to a hydrazine using sodium cyanoborohydride (

).

Troubleshooting Low Signal

If quantum yield appears lower than 0.9 in basic buffer:

-

Quenching by Solvent: Ensure no heavy atoms (iodide, bromide) are present in the buffer.

-

Aggregation: At high concentrations, fluorescein derivatives self-quench. Verify linear range.

-

Hydrolysis: Check if the hydrazide group has degraded to a carboxylate (rare, but possible if stored in water).

References

-

Edinburgh Instruments. Relative Quantum Yield Measurement Protocol. Retrieved from [Link]

-

Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein.[2][4][5][6] Spectrochimica Acta Part A. (Fundamental study on Fluorescein pH dependence).

Sources

Methodological & Application

labeling cell surface sialic acids with FAM hydrazide 6-isomer

A Technical Guide to Periodate-Hydrazide Ligation using FAM Hydrazide 6-isomer

Abstract & Core Principle

The sialic acid-rich glycocalyx serves as a critical interface for cell-cell signaling, immune modulation, and pathogen entry. Traditional lectin-based detection (e.g., WGA, SNA) often suffers from broad specificity and low affinity. This guide details a bioorthogonal chemical reporter strategy: Periodate-Hydrazide Ligation (PHL) .

By exploiting the unique glycerol side chain of sialic acids, we can selectively generate aldehydes using mild periodate oxidation.[1] These aldehydes serve as "chemical handles" for high-affinity ligation with FAM hydrazide 6-isomer , a bright, photostable fluorophore. This protocol provides a robust, self-validating workflow for quantifying cell surface sialylation via flow cytometry and fluorescence microscopy.

Mechanism of Action

The specificity of this protocol hinges on the oxidative cleavage of the C7–C8 bond in the sialic acid glycerol side chain. Unlike metabolic labeling, which requires days of incubation, this chemical method labels the existing pool of surface sialic acids in under 90 minutes.

Chemical Pathway Diagram

The following diagram illustrates the molecular transformation from a native sialic acid residue to a fluorescently labeled conjugate.

Figure 1: Mechanism of Periodate-Hydrazide Ligation.[2] Mild oxidation selectively targets the exocyclic glycerol side chain of sialic acids, creating an aldehyde that reacts specifically with the hydrazide group of the fluorophore.

Materials & Reagents

Key Fluorophore: FAM Hydrazide 6-isomer

We utilize the 6-isomer specifically for its defined isomeric purity, which ensures reproducible labeling kinetics compared to mixed isomer preparations.

| Property | Specification | Critical Note |

| Chemical Name | Fluorescein-6-carbonyl hydrazide | Single isomer reduces batch variability. |

| Ex / Em Max | 494 nm / 520 nm | Compatible with standard FITC/GFP filters. |

| Solubility | DMSO, DMF | Prepare 10 mM stock; store at -20°C, desiccated. |

| Purity | ≥ 95% (HPLC) | Essential to prevent non-specific background. |

Required Buffers

-

Labeling Buffer (PBS, pH 7.4): Phosphate-buffered saline, free of amines (no Tris/Glycine).

-

Oxidation Solution: 1 mM Sodium Metaperiodate (

) in PBS. Must be prepared fresh. -

Quenching Buffer: PBS + 1 mM Glycerol (optional but recommended).

-

FACS Buffer: PBS + 1% BSA + 2 mM EDTA.

Experimental Protocol

Safety Warning: FAM hydrazide and Sodium Periodate are chemical irritants. Wear PPE. Cell Type: Protocol optimized for mammalian suspension or adherent cells (e.g., Jurkat, HEK293, CHO).

Phase 1: Mild Periodate Oxidation (The Specificity Step)

Rationale: We use 1 mM

-

Harvest Cells: Wash

cells twice with cold PBS (pH 7.4) to remove media serum proteins. -

Oxidize: Resuspend cells in 100 µL of cold 1 mM

solution. -

Incubate: Keep at 4°C for 30 minutes in the dark.

-

Control: Incubate a separate aliquot of cells in PBS without

(Non-oxidized control).

-

-

Quench: Add 1 mL of cold PBS (containing 1 mM glycerol) to consume excess periodate. Centrifuge (300 x g, 5 min) and discard supernatant.

-

Wash: Wash cells once more with 1 mL cold PBS.

Phase 2: Hydrazide Ligation (The Labeling Step)

Rationale: The hydrazide group reacts spontaneously with the newly formed aldehydes.[3]

-

Prepare Dye: Dilute FAM hydrazide stock to 100 µM in cold PBS (pH 6.5 - 7.4).

-

Optimization: For maximum efficiency at neutral pH, add 10 mM Aniline to the buffer. Aniline acts as a nucleophilic catalyst, accelerating hydrazone formation by 10-50 fold.

-

-

Label: Resuspend the oxidized cell pellet in 100 µL of the 100 µM FAM hydrazide solution .

-

Incubate: 30–60 minutes at 4°C in the dark.

-

Wash: Add 1 mL FACS buffer. Centrifuge and remove supernatant. Repeat wash 3 times .

-

Critical: Extensive washing is required to remove hydrophobic dye non-specifically adsorbed to the membrane.

-

Phase 3: Analysis

-

Flow Cytometry: Resuspend in 300 µL FACS buffer. Analyze using the 488 nm laser and 530/30 (FITC) filter.

-

Microscopy: Fix cells with 4% PFA if necessary, or image live. Sialic acids will appear as a distinct "halo" on the plasma membrane.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for cell surface sialic acid labeling.[2]

Data Interpretation & Troubleshooting

Expected Results

-

Non-oxidized Control: Low background fluorescence.

-

Oxidized Sample: High fluorescence intensity (typically 1-2 log shift vs control).

-

Sialidase Control: Pre-treating cells with Neuraminidase (Sialidase) before oxidation should abolish the signal, confirming specificity for sialic acids.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background in Control | Inadequate washing | Increase wash steps to 4-5x; use BSA in wash buffer to sequester free dye. |

| High Background in Control | Dye aggregation | Spin down FAM hydrazide stock (10,000 x g) before diluting to remove aggregates. |

| Low Signal | Old Periodate | |

| Low Signal | pH mismatch | Hydrazone formation is slow at pH > 7.5 without catalyst. Use pH 6.5 or add Aniline. |

| Loss of Cell Viability | Over-oxidation | Strictly adhere to 1 mM concentration and 4°C. Do not extend time beyond 30 min. |

References

-

Zeng, Y., et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells.[4] Nature Methods. Link

-

Thermo Fisher Scientific. Sodium meta-Periodate User Guide.Link

-

Lumiprobe. FAM hydrazide, 6-isomer Product Specification.Link[5]

-

Hermanson, G. T. Bioconjugate Techniques.[3] Academic Press.[3] (Standard reference for periodate chemistry).

-

Gahmberg, C. G., & Andersson, L. C. (1977). Selective radioactive labeling of cell surface sialoglycoproteins by a periodate-tritiated borohydride method. Journal of Biological Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

High-Resolution 6-FAM Hydrazide Staining Protocol for Aldehyde-Fixed Tissues: Mechanistic Insights and Workflows

Introduction & Mechanistic Principles

6-Carboxyfluorescein (6-FAM) hydrazide is a highly reactive, carbonyl-specific fluorescent probe (Excitation: ~492 nm / Emission: ~517 nm). In tissue biology, it is primarily utilized to label aldehydes and ketones. However, applying hydrazide-based probes to aldehyde-fixed tissues (e.g., paraformaldehyde or glutaraldehyde) presents a fundamental chemical conflict: the fixation process preserves tissue architecture by cross-linking amines, but it leaves behind a massive density of unreacted free aldehyde groups[1].

If 6-FAM hydrazide is applied directly to these tissues, it will undergo nucleophilic attack on the fixative artifacts, forming widespread covalent hydrazone bonds. This results in overwhelming, non-specific background fluorescence that obscures true biological signals[1].

To utilize 6-FAM hydrazide for specific biological targeting (such as the fluorescent visualization of mucins, glycans, or sialic acids—a fluorescent analog of the Periodic Acid-Schiff or PAS stain), the protocol must be designed as a two-phase redox system :

-

Irreversible Quenching (Reduction): Free fixative aldehydes must be permanently reduced to unreactive primary alcohols using Sodium Borohydride (

)[2]. Unlike glycine, which forms a reversible Schiff base, -

Target Generation (Oxidation): Biological targets containing vicinal diols (e.g., carbohydrates) are selectively cleaved using Sodium Periodate (

) to generate new, target-specific aldehydes.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -

Conjugation: 6-FAM hydrazide is then introduced in a mildly acidic buffer (pH 5.5) to form stable hydrazone linkages exclusively at the newly oxidized biological sites[3].

Pathway Visualization

Workflow of 6-FAM Hydrazide Staining: From fixation artifact quenching to target-specific labeling.

Experimental Protocol: Fluorescent Glycoconjugate Labeling

This protocol details the specific labeling of tissue carbohydrates in Formalin-Fixed Paraffin-Embedded (FFPE) or cryopreserved tissues.

Reagent Preparation

-

Quenching Buffer: 1 mg/mL Sodium Borohydride (

) in ice-cold PBS. Must be prepared immediately before use due to rapid hydrolysis and hydrogen gas evolution[2]. -

Reaction Buffer: 0.1 M Sodium Acetate Buffer, pH 5.5. (Mild acidity is required to protonate the carbonyl oxygen, increasing electrophilicity for hydrazide attack)[3].

-

Oxidation Solution: 10 mM Sodium Periodate (

) in Reaction Buffer. Prepare fresh in the dark. -

Staining Solution: 50 µM 6-FAM Hydrazide in Reaction Buffer. (Optional: Add 10 mM aniline to act as a nucleophilic catalyst, accelerating hydrazone formation from >12 hours to 1-2 hours)[4].

Step-by-Step Methodology

-

Tissue Preparation: Deparaffinize FFPE sections through xylene and graded ethanols to water. For cryosections, thaw and rehydrate in PBS for 10 minutes.

-

Aldehyde Quenching (Critical Step): Submerge slides in freshly prepared, ice-cold

Quenching Buffer for 10 minutes. The solution will visibly fizz. Replace with fresh -

Wash: Rinse slides extensively in PBS (3 × 5 minutes) to remove all traces of borohydride. Failure to wash thoroughly will neutralize the subsequent oxidation step.

-

Target Oxidation: Incubate sections in 10 mM

Oxidation Solution for 30 minutes at room temperature in the dark. This cleaves vicinal diols to generate reactive aldehydes. -

Wash: Rinse slides in Reaction Buffer (0.1 M Sodium Acetate, pH 5.5) for 3 × 5 minutes.

-

6-FAM Hydrazide Conjugation: Apply the Staining Solution (50 µM 6-FAM hydrazide ± 10 mM aniline) to the sections. Incubate in a humidified dark chamber for 2 hours at room temperature[4].

-

Final Wash & Mount: Wash slides sequentially in Reaction Buffer (2 × 5 mins) and PBS (2 × 5 mins) to remove unbound fluorophore. Counterstain with DAPI if desired, and mount using an aqueous anti-fade mounting medium.

The Self-Validating System (Mandatory Controls)

To ensure trustworthiness and rule out artifacts, every experiment must include the following adjacent section controls:

-

Omit-Periodate Control: Process tissue through

quenching -

Omit-Hydrazide Control: Process tissue through

quenching

Quantitative Data & Reagent Selection

Selecting the correct quenching agent is the most common point of failure in hydrazide staining. Table 1 summarizes why

Table 1: Comparison of Autofluorescence & Aldehyde Quenching Methods

| Quenching Agent | Primary Mechanism | Effect on Fixative Aldehydes | Compatibility with Hydrazide Staining |

| Sodium Borohydride ( | Chemical Reduction | Irreversibly converts -CHO to -OH[2]. | Excellent. Leaves no reactive carbonyls for off-target 6-FAM binding. |

| Glycine / Ammonium Chloride | Amine Competition | Forms reversible Schiff bases with -CHO[5]. | Poor. 6-FAM hydrazide is a stronger nucleophile and will displace the amine, causing high background. |

| Sudan Black B | Lipophilic Masking | None. Masks lipofuscin fluorescence[2]. | Poor. Does not prevent covalent binding of 6-FAM to fixative artifacts. |

Troubleshooting Matrix

Table 2: Diagnostic Matrix for 6-FAM Hydrazide Workflows

| Observation | Mechanistic Cause | Corrective Action |

| High background in "Omit-Periodate" control | Incomplete reduction of fixative aldehydes. | Ensure |

| Weak specific signal in target areas | Insufficient diol cleavage or suboptimal conjugation pH. | Ensure conjugation buffer is strictly maintained at pH 5.5. Add 10 mM aniline to catalyze hydrazone formation. |

| Tissue detachment from slide | Vigorous hydrogen gas evolution during | Use SuperFrost Plus or Poly-L-Lysine coated slides. Reduce |

References

-

Autofluorescence: Causes and Cures. University of Missouri. Available at:[Link]

-

Rapid Glycan Labelling with Fluorogenic Molecular Rotor Dyes and Nucleic Acid Stains Responding to Changes of the Cell. ChemRxiv. Available at:[Link]

Sources

Application Note: High-Sensitivity HPLC Analysis of FAM Hydrazide-Labeled N-Glycans

Introduction & Scientific Rationale

The structural characterization of N-linked glycans is a critical quality attribute (CQA) in the development of biotherapeutics, particularly monoclonal antibodies (mAbs) and recombinant glycoproteins. Because native glycans lack natural chromophores or fluorophores, they must be derivatized prior to optical detection to achieve the required analytical sensitivity.

While 2-aminobenzamide (2-AB) has historically been the industry standard, FAM hydrazide (Carboxyfluorescein hydrazide) offers significantly enhanced fluorescence quantum yield, making it an ideal choice for low-abundance glycan profiling. FAM hydrazide, specifically the 5- or 6-isomer, is a carbonyl-reactive fluorescein derivative designed for the labeling of aldehydes and ketones[1].

The Chemical Mechanism

Following enzymatic release via PNGase F, N-glycans expose a reducing-end hemiacetal that exists in equilibrium with its open-ring aldehyde form. The hydrazide group of FAM hydrazide acts as a strong nucleophile, attacking this aldehyde to form an intermediate acylhydrazone[2]. To prevent peak splitting during chromatography (caused by the equilibrium of

For separation, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard. HILIC utilizes an amide-bonded stationary phase that separates glycans based on hydrogen bonding, dipole-dipole interactions, and size. When coupled with Fluorescence Detection (FLD) tuned to FAM's excitation (488 nm) and emission (~520 nm) wavelengths, this methodology provides unparalleled resolution and sensitivity.

Experimental Workflow

The following diagram illustrates the logical progression of the glycan analysis pipeline, from intact glycoprotein to data processing.

Figure 1: End-to-end workflow for the release, FAM hydrazide labeling, and HILIC-HPLC analysis.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Quality control checkpoints are embedded to ensure experimental integrity.

Phase 1: N-Glycan Release (PNGase F Digestion)

Causality Note: Denaturation unfolds the protein, exposing sterically hindered glycosylation sites to the PNGase F enzyme.

-

Denaturation: Dilute 50 µg of the target glycoprotein (e.g., mAb) in 40 µL of 50 mM Ammonium Bicarbonate buffer (pH 7.8). Add 2 µL of 5% SDS and 2 µL of 500 mM DTT. Incubate at 90°C for 10 minutes.

-

Neutralization: Cool to room temperature. Add 4 µL of 10% NP-40. Critical Step: NP-40 sequesters the SDS into micelles. Without this step, free SDS will denature and inactivate the PNGase F enzyme.

-

Digestion: Add 2 µL (1,000 units) of recombinant PNGase F. Incubate at 37°C for 2 to 16 hours. (A 2-hour incubation is typically sufficient for standard mAbs; highly complex glycoproteins may require overnight digestion).

Phase 2: Glycan Extraction (C18 SPE)

-

Condition a C18 SPE micro-cartridge with 1 mL Acetonitrile (ACN), followed by 1 mL of LC-MS grade water.

-

Load the PNGase F digest onto the cartridge.

-

Collect the flow-through (which contains the highly polar released glycans). Wash the cartridge with 0.5 mL water and pool with the flow-through. The de-glycosylated proteins remain bound to the hydrophobic C18 matrix.

-

Evaporate the pooled glycan fraction to complete dryness using a vacuum centrifuge (SpeedVac).

Phase 3: FAM Hydrazide Labeling

Causality Note: The reaction requires an acidic environment to catalyze the initial hydrazone formation, followed by immediate reduction to stabilize the linkage.

-

Reagent Preparation: Prepare a labeling solution containing 0.2 M FAM hydrazide (6-isomer or 5-isomer)[1] and 0.5 M 2-picoline borane dissolved in a mixture of Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid (70:30, v/v).

-

Labeling: Add 10 µL of the labeling solution to the dried glycans. Vortex vigorously.

-

Incubation: Incubate at 65°C for 2 hours in a thermocycler or heating block. Protect from light, as FAM is photosensitive.

-

Quenching: Cool to room temperature and dilute the reaction with 90 µL of 80% ACN to prepare for HILIC cleanup.

Phase 4: Post-Labeling Cleanup (HILIC SPE)

Causality Note: Excess free FAM hydrazide dye will cause massive interference at the solvent front of the HPLC chromatogram. HILIC SPE retains the polar labeled glycans while the relatively hydrophobic free dye is washed away.

-

Condition a HILIC SPE cartridge (e.g., Amide or microcrystalline cellulose) with 1 mL water, then equilibrate with 1 mL 80% ACN.

-

Load the diluted labeled glycan mixture.

-

Wash the cartridge three times with 1 mL of 80% ACN / 1% Formic Acid to remove unreacted FAM hydrazide.

-

Elute the FAM-labeled N-glycans using 0.5 mL of 200 mM Ammonium Acetate (pH 7.0) followed by 0.5 mL of water.

-

Lyophilize or vacuum-dry the eluate, then reconstitute in 50 µL of 50 mM Ammonium Formate / 70% ACN prior to HPLC injection.

Data Presentation & HPLC Conditions

HILIC-HPLC Instrumental Parameters

Amide-functionalized columns are required to maintain the aqueous layer necessary for hydrophilic partitioning. The mobile phase pH is buffered to 4.4 to ensure that acidic glycans (e.g., sialylated species) remain consistently ionized, preventing peak tailing.

Table 1: Optimized HILIC-HPLC Gradient for FAM-Glycans

| Parameter | Specification |

| Column | Amide-HILIC (e.g., 2.1 x 150 mm, 1.7 µm sub-2-micron particles) |

| Column Temperature | 60°C (Improves mass transfer and sharpens peaks) |

| Mobile Phase A | 50 mM Ammonium Formate, pH 4.4 |

| Mobile Phase B | 100% Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Fluorescence Detection |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 25% | 75% | Initial |

| 35.0 | 45% | 55% | Linear |

| 36.5 | 80% | 20% | Linear (Wash) |

| 39.5 | 80% | 20% | Hold |

| 40.0 | 25% | 75% | Linear |

| 45.0 | 25% | 75% | Re-equilibration |

Expected Glycan Elution Profile (System Suitability)